2-Chloro-4-(trifluoromethyl)pyridin-3-amine
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Overview
Description
Eucalyptol, chemically known as 1,8-cineole, is a monoterpenoid compound. It appears as a colorless liquid with a fresh camphor-like odor and a spicy, cooling taste. Eucalyptol is a bicyclic ether and is insoluble in water but miscible with organic solvents. It constitutes approximately 70–90% of eucalyptus oil, making it a significant component in this natural aromatic oil .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known to act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are potential inhibitors of NS5B, a protein implicated in the treatment of Hepatitis C .
Cellular Effects
It is known that trifluoromethylpyridines, a group of compounds to which it belongs, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Mechanism
It is known to be involved in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are potential inhibitors of NS5B, a protein implicated in the treatment of Hepatitis C .
Preparation Methods
Synthetic Routes::
- Eucalyptol can be synthesized through various methods, including oxidation of α-terpineol or α-pinene.
- One common route involves the epoxidation of α-terpineol followed by acid-catalyzed ring opening to form eucalyptol.
- Another approach is the isomerization of α-pinene oxide to yield eucalyptol.
- Eucalyptol is industrially produced from eucalyptus oil, which is extracted from Eucalyptus species.
- Steam distillation is commonly used to obtain eucalyptus oil, and subsequent fractional distillation isolates eucalyptol.
Chemical Reactions Analysis
Reactions::
- Eucalyptol undergoes various reactions, including:
- Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
- Reduction: Reduction of the carbonyl group yields secondary alcohols.
- Substitution: Eucalyptol can undergo halogenation or other substitution reactions.
- Oxidation: Peroxy acids (e.g., m-chloroperbenzoic acid) or metal-catalyzed oxidation.
- Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
- Substitution: Halogens (e.g., Cl₂, Br₂) or Lewis acids.
- Oxidation: Eucalyptol epoxides or hydroxy derivatives.
- Reduction: Secondary alcohols derived from eucalyptol.
- Substitution: Halogenated eucalyptol derivatives.
Scientific Research Applications
Eucalyptol finds applications in:
Flavorings and Fragrances: Due to its pleasant aroma and taste, it is used in flavorings, cosmetics, and perfumes.
Traditional Medicine: Eucalyptol acts as a cough suppressant.
Insecticidal Properties: It exhibits insecticidal and insect repellent effects.
Comparison with Similar Compounds
- Eucalyptol stands out for its unique aroma and therapeutic properties.
- Similar compounds include limonene, α-pinene, and camphor.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUXCNJJIWKRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600617 |
Source
|
Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166770-70-3 |
Source
|
Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 166770-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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